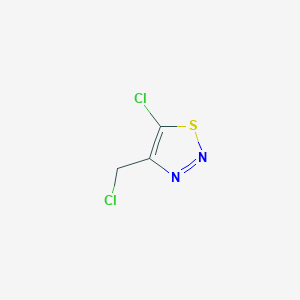
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole
Overview
Description
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole (5-C4-1,2,3-T) is an important organic compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile compound with many potential applications, and is also known as a building block for other compounds. 5-C4-1,2,3-T is a highly reactive compound and is used in a variety of chemical reactions, including the synthesis of a wide range of compounds.
Scientific Research Applications
Synthesis and Modification
- 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole is a versatile compound in chemical synthesis. Chloromethylation of chlorobenzo-thiadiazoles leads to chloro-chloromethylbenzo-thiadiazoles, which can further be converted into various derivatives such as methylbenzo-thiadiazoles and carboxymethylbenzo-thiadiazoles (Pesin & D'yachenko, 1967).
Fungicidal and Antimicrobial Properties
- The compound has been evaluated for its potential as a soil fungicide, where certain derivatives of thiadiazoles, including those with a chloromethyl group, exhibited fungicidal activity (Narayanan, Bernstein, & Williams, 1966). Additionally, synthesized thiadiazoles with chloro- and fluoro-functional groups showed modest antibacterial and antifungal activities in vitro, comparable to standard drugs (Gopalakrishnan, Thanusu, & Kanagarajan, 2008).
Agricultural Applications
- In agriculture, thiadiazoles derived from 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole have been tested as fungicides against major rice diseases in China, demonstrating significant fungicidal activity (Chen, Li, & Han, 2000).
Structural and Mechanistic Studies
- The structure of derivatives of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been examined using spectroscopic techniques and X-ray diffraction. These studies aid in understanding the molecular structure and geometrical parameters, essential for designing new chemical entities for specific applications (Kerru et al., 2019).
Material Science and Industrial Applications
- Research into thiadiazoles, including 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, has led to the development of novel materials with potential applications in various industries. For instance, 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole derivatives have been synthesized for potential use as antimalarial agents, showcasing the versatility of these compounds beyond traditional chemical applications (Faslager, Johnson, & Werbel, 1973).
Corrosion Inhibition Studies
- 1,3,4-Thiadiazoles, potentially derived from 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole, have been investigated as corrosion inhibitors for mild steel in acidic environments. This research is pivotal for industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).
properties
IUPAC Name |
5-chloro-4-(chloromethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)8-7-6-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADXWROZAWLOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SN=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383920 | |
| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
CAS RN |
88127-85-9 | |
| Record name | 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88127-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















